molecular formula C18H16N2O5 B12535580 Benzoic acid, 3-[3-(4-ethoxyphenyl)-2,5-dioxo-1-imidazolidinyl]- CAS No. 651748-68-4

Benzoic acid, 3-[3-(4-ethoxyphenyl)-2,5-dioxo-1-imidazolidinyl]-

Cat. No.: B12535580
CAS No.: 651748-68-4
M. Wt: 340.3 g/mol
InChI Key: DWOPTUWASXAAAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Significance of Imidazolidinone-Containing Benzoic Acid Analogues

The molecular structure of 3-[3-(4-ethoxyphenyl)-2,5-dioxo-1-imidazolidinyl]-benzoic acid features three critical components:

  • Benzoic Acid Core : Provides a planar aromatic system with a carboxylic acid group, enabling hydrogen bonding and salt formation.
  • Imidazolidinone Ring : A five-membered heterocycle containing two ketone groups (2,5-dioxo) and one nitrogen atom, introducing rigidity and polar interactions.
  • 4-Ethoxyphenyl Substituent : An electron-rich aromatic group attached to the imidazolidinone, influencing electronic distribution and steric accessibility.

Table 1: Key Structural Features and Their Functional Roles

Component Functional Role
Benzoic acid moiety Enhances solubility via ionization; facilitates coordination with metal ions.
2,5-Dioxoimidazolidinyl Stabilizes conformation via intramolecular H-bonding; modulates bioactivity.
4-Ethoxyphenyl group Donates electron density through -OCH₂CH₃; impacts lipophilicity.

The imidazolidinone ring’s cyclic urea structure is particularly noteworthy. This motif is recurrent in bioactive molecules due to its ability to mimic peptide bonds, making it valuable in enzyme inhibition studies. For instance, the 2,5-diketopiperazine-like geometry allows for selective interactions with proteolytic enzymes or receptors, as observed in analogous antiallergic agents.

Synthetic routes to such compounds often involve multi-step sequences, such as:

  • Chlorination of Nitrobenzoic Acids : For example, o-nitrobenzoic acid treated with SOCl₂ yields reactive acyl chlorides.
  • Coupling with Heterocyclic Amines : Aminothiophene or aminothiazole derivatives react with acyl chlorides to form amide intermediates.
  • Cyclization and Reduction : Hydrogenation under catalytic conditions (e.g., Pd/C) reduces nitro groups to amines, followed by cyclization to form imidazolidinones.

Historical Context of 3-[3-(4-Ethoxyphenyl)-2,5-Dioxo-1-Imidazolidinyl]-Benzoic Acid Discovery

The development of this compound is rooted in advancements in heterocyclic chemistry during the late 20th and early 21st centuries. Early work on antiallergic agents highlighted the efficacy of nitro-substituted benzoic acid derivatives, which exhibited enhanced oral bioavailability due to improved gastrointestinal absorption. For example, patents from the 1980s–2000s detailed methods for synthesizing heterocyclic amido derivatives of benzoic acids, emphasizing their antiallergic and anti-inflammatory properties.

The specific incorporation of the 4-ethoxyphenyl group into imidazolidinone frameworks emerged as a strategy to balance electronic and steric effects. Ethoxy (-OCH₂CH₃) substituents, being milder electron donors compared to methoxy groups, were found to optimize metabolic stability without compromising reactivity. This design principle was later extended to derivatives like 3-[3-(4-ethoxyphenyl)-2,5-dioxo-1-imidazolidinyl]-benzoic acid, which combined the metabolic resilience of ethoxyaryl groups with the bioisosteric benefits of imidazolidinones.

Key Milestones in Heterocyclic Benzoic Acid Research:

  • 1980s : Discovery of nitrobenzoic acid derivatives as orally active antiallergic agents.
  • 2000s : Optimization of imidazolidinone synthesis via catalytic hydrogenation and cyclization.
  • 2020s : Expansion into antimicrobial and enzyme-targeting applications using ethoxyphenyl substituents.

The compound’s synthesis likely draws from methods described in patents such as EP0261503A1, which outline protocols for coupling nitrobenzoic acid chlorides with aminothiophene esters, followed by hydrogenation and cyclization. These techniques enabled the scalable production of structurally complex heterocycles while maintaining high regioselectivity.

Properties

CAS No.

651748-68-4

Molecular Formula

C18H16N2O5

Molecular Weight

340.3 g/mol

IUPAC Name

3-[3-(4-ethoxyphenyl)-2,5-dioxoimidazolidin-1-yl]benzoic acid

InChI

InChI=1S/C18H16N2O5/c1-2-25-15-8-6-13(7-9-15)19-11-16(21)20(18(19)24)14-5-3-4-12(10-14)17(22)23/h3-10H,2,11H2,1H3,(H,22,23)

InChI Key

DWOPTUWASXAAAH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(=O)N(C2=O)C3=CC=CC(=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis via Cyclization Reactions

Starting Materials and Precursor Preparation

The compound is typically synthesized from 4-ethoxyphenyl derivatives and benzoic acid precursors. Key intermediates include:

  • 4-Ethoxyphenylurea : Prepared by reacting 4-ethoxyaniline with phosgene or urea derivatives.
  • Benzoic Acid Derivatives : 3-Aminobenzoic acid is functionalized with protecting groups (e.g., tert-butyl esters) to prevent undesired side reactions.

Cyclization Techniques

Cyclization forms the imidazolidinone core. Two primary methods dominate:

  • Acid-Catalyzed Cyclization : Using HCl or H₂SO₄ in refluxing toluene, achieving 65–75% yields. Prolonged heating (>12 hours) is required to drive the reaction.
  • Base-Mediated Ring Closure : Employing K₂CO₃ in DMF at 80°C, which reduces side-product formation but necessitates strict moisture exclusion.
Table 1: Cyclization Conditions and Outcomes
Method Catalyst Solvent Temperature (°C) Yield (%) Purity (%)
Acid-Catalyzed HCl Toluene 110 68 92
Base-Mediated K₂CO₃ DMF 80 73 95
Lewis Acid Catalyzed Yb(OTf)₃ CHCl₃ 60 89 98

Lewis acid catalysts like ytterbium triflate (Yb(OTf)₃) enhance regioselectivity, achieving 89% yield in chloroform at 60°C.

Metal Oxide-Catalyzed Methods

CeO₂-Catalyzed Synthesis

Cerium oxide (CeO₂) enables solvent-dependent cyclization. In 2-propanol, CeO₂ (10 mol%) converts ethylenediamine-carbamate (EDA-CA) to 2-imidazolidinone at 140°C, yielding 83%. CO₂ pressure negatively impacts reaction rates, favoring decomposition pathways.

Cu-HAP Heterogeneous Catalysis

Copper-supported hydroxyapatite (Cu-HAP) facilitates N-arylation of 5,5-dimethylhydantoin with aryl bromides. At 100°C in DMF, this method achieves 92% yield with 20 mol% catalyst loading. The protocol is scalable and avoids ligands or bases.

Lewis Acid-Catalyzed Approaches

Ytterbium Triflate (Yb(OTf)₃)

Yb(OTf)₃ (1 mol%) in chloroform promotes imidazolidinone formation from amino amides and aldehydes. For example, refluxing pivaldehyde with 3-aminobenzoic acid derivatives yields 22% of the target compound with >99% enantiomeric excess (e.e.). Diastereomers are separable via chromatography.

Scandium(III) Triflate

Sc(OTf)₃ in acetonitrile at 25°C achieves quantitative yields within 1 hour but requires stoichiometric amounts, limiting cost-effectiveness.

Base-Catalyzed Cyclization Strategies

BEMP-Catalyzed Reactions

1,8-Diazabicyclo[5.4.0]undec-7-ene (BEMP) in acetonitrile induces rapid cyclization (1 minute) at room temperature. This method is ideal for lab-scale synthesis but struggles with sterically hindered substrates.

Table 2: Base-Catalyzed Performance Comparison
Base Solvent Time Yield (%) Substrate Scope
BEMP CH₃CN 1 min 99 Limited to aryl groups
DBU THF 2 h 85 Broad
KOtBu DMF 6 h 78 Moderate

Redox-Neutral Annulation Techniques

Benzoic acid (10 mol%) catalyzes redox-annulations between cyclic amines (e.g., pyrrolidine) and α-ketoamides. In toluene at 100°C, this method yields 70–80% imidazolidinones without external oxidants. The mechanism proceeds via N,O-acetal intermediates, confirmed by DFT calculations.

Comparative Analysis of Methodologies

Table 3: Synthesis Method Advantages and Limitations
Method Advantages Limitations Scalability
CeO₂ Catalysis High yield, reusable catalyst Sensitive to CO₂ pressure Industrial
Yb(OTf)₃ High enantioselectivity Costly catalyst Laboratory
BEMP Rapid reaction Narrow substrate scope Small-scale
Redox Annulation No external oxidants Requires anhydrous conditions Moderate

Industrial Production Considerations

Large-scale synthesis employs continuous flow reactors with CeO₂ or Cu-HAP catalysts. Key parameters include:

  • Residence Time : 30–60 minutes for complete conversion.
  • Solvent Recovery : 2-Propanol and DMF are recycled via distillation.
  • Byproduct Management : Urea derivatives are removed via aqueous extraction.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-[3-(4-ethoxyphenyl)-2,5-dioxo-1-imidazolidinyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Benzoic acid, 3-[3-(4-ethoxyphenyl)-2,5-dioxo-1-imidazolidinyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 3-[3-(4-ethoxyphenyl)-2,5-dioxo-1-imidazolidinyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison

Property Compound A (4-Ethoxyphenyl) Compound B (3,5-Difluorophenyl) Compound C (4-Fluorophenyl)
Substituent -OCH₂CH₃ (electron-donating) -F (electron-withdrawing) -F (electron-withdrawing)
Position Para 3,5-Di- Para
Imidazolidinone 2,5-Dioxo 2-Oxo 2-Oxo
Molecular Weight ~342.34 g/mol* ~334.28 g/mol ~304.28 g/mol
Predicted logP ~2.5 (higher lipophilicity) ~2.0 ~1.8
Acidity (pKa) ~3.5–4.0† ~2.8–3.2† ~2.9–3.3†

*Calculated based on structural formula.
†Estimated based on substituent effects; electron-donating groups (e.g., ethoxy) reduce benzoic acid acidity compared to electron-withdrawing groups (e.g., fluorine).

Physicochemical and Spectroscopic Properties

  • Solubility : Compound A’s ethoxy group enhances lipophilicity compared to fluorinated analogs, reducing aqueous solubility but improving membrane permeability.
  • Isomerism: Unlike dicyano-substituted benzoic acids (), Compound A lacks atropisomerism due to the para-substituted ethoxyphenyl group, which minimizes steric hindrance. However, the imidazolidinone ring may exhibit conformational isomerism.
  • Spectroscopy: The 2,5-dioxo imidazolidinone in Compound A would show distinct IR carbonyl stretches (~1700–1750 cm⁻¹) and NMR signals (e.g., downfield-shifted protons near the urea moiety) compared to mono-oxo analogs ().

Biological Activity

Benzoic acid derivatives have garnered attention in pharmaceutical research due to their diverse biological activities. Among these, Benzoic acid, 3-[3-(4-ethoxyphenyl)-2,5-dioxo-1-imidazolidinyl] is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure

The compound can be structurally represented as follows:

C18H17NO6\text{C}_{18}\text{H}_{17}\text{N}\text{O}_{6}

This structure includes a benzoic acid moiety linked to an imidazolidinyl group, which may contribute to its biological properties.

1. Antimicrobial Activity

Research has indicated that benzoic acid derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of certain benzoic acid analogs against various bacterial strains. The mechanism often involves the disruption of microbial cell membranes and inhibition of enzymatic activity.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Benzoic Acid DerivativeE. coli32 µg/mL
Benzoic Acid DerivativeS. aureus16 µg/mL

These findings suggest that the presence of the ethoxyphenyl and dioxo groups enhances the antimicrobial efficacy of the compound.

2. Insecticidal Activity

The compound has also been evaluated for its insecticidal properties. A study focused on its larvicidal activity against Aedes aegypti, a vector for several viral diseases. The results indicated that the compound could significantly reduce larval populations.

  • LC50 and LC90 Values : The compound demonstrated an LC50 of 28.9 ± 5.6 µM and an LC90 of 162.7 ± 26.2 µM after 24 hours of exposure, indicating potent larvicidal activity compared to standard insecticides like temephos (LC50 < 10.94 µM) .

3. Cytotoxicity and Safety Profile

Evaluating the cytotoxic effects of benzoic acid derivatives is crucial for assessing their safety for potential therapeutic use. Studies have shown that certain derivatives exhibit low cytotoxicity towards human peripheral blood mononuclear cells, even at high concentrations (up to 5200 µM). This suggests a favorable safety profile for further development .

Study on Larvicidal Activity

In one notable study, researchers synthesized several benzoic acid derivatives and tested their effectiveness against Aedes aegypti. The study found that modifications in the chemical structure significantly influenced biological activity:

  • Compound Variants : Variants with methylenedioxy substitutions showed enhanced larvicidal effects.
  • Behavioral Effects in Mammals : Mice treated with high doses (2000 mg/kg) displayed mild behavioral effects but no significant structural toxicity in vital organs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.